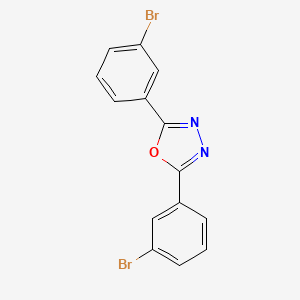

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Description

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Advanced Materials Research

The 1,3,4-oxadiazole core is a crucial structural motif in the design and development of advanced materials. nih.gov This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is noted for its high thermal stability and electron-deficient nature, which makes it an excellent electron-transporting material. nih.govscielo.br These properties are highly desirable in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the 1,3,4-oxadiazole scaffold is utilized in the development of luminescent materials and polymers. nih.govscielo.br Its rigid, planar structure can be incorporated into polymer backbones to enhance thermal resistance and mechanical strength. The ability of the oxadiazole ring to participate in various chemical reactions also allows for the synthesis of a wide array of derivatives with tailored optical and electronic properties. nih.gov Beyond electronics, these scaffolds have found applications as corrosion inhibitors. nih.govscielo.br

Overview of Aryl-Substituted Oxadiazole Derivatives in Contemporary Chemical Science

Aryl-substituted oxadiazole derivatives represent a significant and extensively studied class of compounds in modern chemical science. The attachment of aryl groups to the oxadiazole ring significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. cymitquimica.com These modifications are critical for tuning the performance of these materials in various applications.

In medicinal chemistry, the 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups, a strategy that can improve the metabolic stability of drug candidates. nih.govscielo.br The introduction of aryl substituents allows for the exploration of structure-activity relationships, leading to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijfmr.comijresm.comslideshare.netijpsjournal.com For instance, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. lookchem.com

In materials science, the focus is on leveraging the unique optical and electronic properties of aryl-substituted oxadiazoles (B1248032). cymitquimica.com The presence of bromine atoms on the phenyl rings, as seen in 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole, provides reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki reaction. researchgate.net This enables the synthesis of more complex, conjugated systems with enhanced performance in electronic devices. researchgate.net

Research Trajectory of this compound and its Analogs

Research concerning this compound and its analogs primarily focuses on their synthesis and potential applications in materials science and medicinal chemistry. The bromine atoms on the phenyl rings serve as versatile handles for synthetic modifications, making this compound a valuable building block.

A key research direction involves the use of palladium-catalyzed cross-coupling reactions, like the Suzuki cross-coupling reaction, to create new carbon-carbon bonds. researchgate.net For example, the related isomer, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, has been used as a precursor to synthesize new symmetrically substituted derivatives by reacting it with various boronic acids. researchgate.net This methodology allows for the introduction of different aromatic and heteroaromatic rings, leading to the creation of novel organic hybrids with interesting spectroscopic and electrochemical properties for material science applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(3-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBIUUBQSQBMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005115 | |

| Record name | 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-73-5 | |

| Record name | NSC90296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Bis 3 Bromophenyl 1,3,4 Oxadiazole

Established Synthetic Pathways for 2,5-Diaryl-1,3,4-oxadiazoles

The construction of the 2,5-diaryl-1,3,4-oxadiazole core has been a subject of extensive research, leading to the development of several reliable synthetic strategies. These classical methods typically involve the formation of a key acyclic precursor, which is then cyclized to the desired heterocyclic system.

Cyclodehydration Reactions of N,N'-Diacylhydrazines

One of the most prevalent and enduring methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov This approach involves two main steps: the formation of the diacylhydrazine intermediate from the corresponding acid hydrazides or acid chlorides, followed by an intramolecular cyclization reaction promoted by a dehydrating agent.

The synthesis of the precursor, N,N'-bis(3-bromobenzoyl)hydrazine, can be achieved by reacting 3-bromobenzoyl chloride with hydrazine (B178648) hydrate. Subsequent cyclodehydration is commonly effected using a variety of reagents. Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this transformation. nih.govnih.govnih.gov Other established reagents include polyphosphoric acid (PPA), thionyl chloride (SOCl₂), sulfuric acid (H₂SO₄), and phosphorus pentoxide (P₂O₅). nih.gov More recent developments have introduced milder and more efficient reagents like XtalFluor-E ([Et₂NSF₂]BF₄) for this purpose. rsc.org

Table 1: Common Dehydrating Agents for Cyclodehydration of N,N'-Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent (e.g., toluene) or neat | nih.govnih.govnih.gov |

| Polyphosphoric Acid (PPA) | Heating at elevated temperatures | tubitak.gov.tr |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | nih.gov |

| XtalFluor-E | Dichloromethane (B109758), often with acetic acid as an additive | rsc.org |

Oxidative Cyclization Approaches

An alternative and powerful strategy for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. These precursors are typically prepared through the condensation of an acid hydrazide with an aldehyde. For the synthesis of 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole, this would involve the reaction of 3-bromobenzaldehyde (B42254) with 3-bromobenzohydrazide to form the corresponding N-(3-bromobenzoyl)-N'-(3-bromobenzylidene)hydrazine.

A variety of oxidizing agents have been employed to facilitate the cyclization of the N-acylhydrazone intermediate. These include:

Chloramine-T: This reagent has been successfully used for the oxidative cyclization of N-acylhydrazones, often under reflux in ethanol. niscpr.res.innanobioletters.com

Iodine: In the presence of a base like potassium carbonate, molecular iodine can effectively mediate the oxidative cyclization.

Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) are known to promote this type of transformation. researchgate.net

Other Oxidants: A range of other oxidizing agents like potassium permanganate (B83412) (KMnO₄), lead(IV) oxide (PbO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have also been reported for this purpose. nih.gov

Reactions Involving Acid Hydrazides and Carboxylic Acid Derivatives

Direct condensation of an acid hydrazide with a carboxylic acid or its derivative provides another route to 2,5-diaryl-1,3,4-oxadiazoles. In the context of synthesizing the title compound, this would typically involve the reaction of 3-bromobenzohydrazide with 3-bromobenzoic acid or 3-bromobenzoyl chloride. This reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov

Advanced and Green Synthetic Strategies

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and atom-economical synthetic methods. These advanced strategies aim to reduce reaction times, simplify work-up procedures, and minimize the use of hazardous reagents.

Catalyst-Free and One-Pot Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Several one-pot methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles have been reported. For instance, the reaction of an acid hydrazide with a carboxylic acid in the presence of a suitable coupling and cyclodehydrating agent can directly yield the oxadiazole product.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been successfully achieved using microwave assistance. For example, the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride can be significantly accelerated under microwave irradiation. nanobioletters.com Similarly, oxidative cyclization reactions of N-acylhydrazones with oxidants like chloramine-T have also been effectively performed using microwave heating.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthetic Method | Conventional Heating | Microwave Irradiation | Reference |

| Cyclodehydration of diacylhydrazines | Hours | Minutes | nanobioletters.com |

| Oxidative cyclization of N-acylhydrazones | Hours | Minutes | nanobioletters.com |

Electrochemical Synthetic Routes

While specific electrochemical routes for the direct synthesis of this compound are not extensively detailed in the literature, the electrosynthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones is a well-established and green methodology. d-nb.infobohrium.comnih.gov This approach typically involves the oxidative cyclization of the corresponding N-acyl hydrazone precursor.

The general mechanism for the electrochemical synthesis of 1,3,4-oxadiazoles involves the oxidation of an aldehyde-N-aroylhydrazone at an electrode, commonly platinum, in a suitable solvent and supporting electrolyte. rsc.org The process can be carried out via direct or indirect electrolysis. d-nb.info In direct electrolysis, the starting material is directly oxidized at the electrode surface, which can sometimes require high potentials that may limit substrate compatibility. d-nb.info

Indirect electrolysis, on the other hand, utilizes a redox mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which is first oxidized at the electrode and then, in turn, oxidizes the N-acyl hydrazone in the bulk solution. d-nb.infobohrium.comnih.gov This mediated approach often allows for milder reaction conditions and broader functional group tolerance, with reported yields of up to 83%. d-nb.infobohrium.comnih.gov A one-pot procedure, starting directly from commercially available aldehydes and hydrazides, further enhances the efficiency of this method. d-nb.infobohrium.com

For the synthesis of this compound, the precursor would be N'-(3-bromobenzoyl)-3-bromobenzohydrazide. The electrochemical oxidative cyclization of this diacylhydrazine would lead to the formation of the desired oxadiazole ring. The reaction conditions, such as the choice of solvent, electrolyte, and electrode material, would need to be optimized for this specific substrate.

Table 1: General Parameters for Electrochemical Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Parameter | Description | Typical Values/Materials |

| Precursor | N-acyl hydrazone or diacylhydrazine | N'-(3-bromobenzoyl)-3-bromobenzohydrazide |

| Electrode (Anode) | Working electrode where oxidation occurs | Platinum, Glassy Carbon |

| Solvent | Medium for the reaction | Methanol, Acetonitrile |

| Supporting Electrolyte | Provides conductivity to the solution | NaClO₄, Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) |

| Mediator (for indirect electrolysis) | Redox catalyst | DABCO |

| Cell Type | Divided or undivided cell | Undivided cell is often simpler |

| Potential/Current | Applied electrical parameter | Controlled potential or constant current |

Derivatization and Functionalization Strategies Utilizing Bromine Substituents

The two bromine atoms on the phenyl rings of this compound are key to its utility as a versatile building block. These bromine moieties serve as reactive handles for a variety of post-synthetic modifications, enabling the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for forming carbon-carbon bonds. nih.govlibretexts.orgorganic-chemistry.org This reaction is highly effective for the functionalization of aryl bromides, making it an ideal strategy for derivatizing this compound.

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction has been successfully applied to the positional isomer, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, to synthesize a range of symmetrically substituted derivatives with various aryl and heteroaryl groups. researchgate.net

The typical reaction conditions involve heating the dibromo-oxadiazole with an excess of the desired boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃). researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in two-phase solvent systems. researchgate.netlookchem.com

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bis(bromophenyl)-1,3,4-oxadiazoles

| Parameter | Description | Example Reagents/Conditions |

| Aryl Halide | The starting brominated oxadiazole | This compound |

| Organoboron Reagent | The coupling partner | Arylboronic acids, Heteroarylboronic acids |

| Palladium Catalyst | The catalyst for the C-C bond formation | Pd(PPh₃)₄, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) nih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | The reaction medium | Toluene/Water, Dioxane, Ethanol/Water |

| Phase-Transfer Catalyst | Facilitates reaction in two-phase systems | Tetrabutylammonium bromide (TBAB) |

| Temperature | The reaction temperature | 80-130 °C |

The versatility of the Suzuki coupling allows for the introduction of a wide array of functional groups, including those with specific electronic or photoluminescent properties. This enables the synthesis of novel materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.net

Introduction of Diverse Functional Groups for Property Modulation

Beyond Suzuki coupling, the bromine substituents on this compound can be replaced by a variety of other functional groups through different chemical transformations. This functionalization is crucial for modulating the compound's properties, such as solubility, thermal stability, and photophysical characteristics.

One-pot synthesis and functionalization strategies have been developed for 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for the derivatization of the pre-formed bis(bromophenyl) compound. nih.govorganic-chemistry.org For instance, nucleophilic substitution reactions can be employed to introduce amine or alkoxy groups, although this may require harsh conditions.

More commonly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized to introduce alkenyl, alkynyl, and amino functionalities, respectively. These reactions significantly expand the chemical space accessible from the starting dibromo compound.

The introduction of electron-donating or electron-withdrawing groups can have a profound impact on the electronic properties of the oxadiazole core. For example, attaching electron-donating groups can raise the energy levels of the molecular orbitals, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can lower these energy levels, resulting in a blue-shift. This property modulation is essential for designing molecules with tailored optoelectronic characteristics.

Polymerization Through Terminal Bromine Moieties

The bifunctional nature of this compound, with its two terminal bromine atoms, makes it an attractive monomer for the synthesis of conjugated polymers via polycondensation reactions. These polymers, incorporating the electron-deficient 1,3,4-oxadiazole (B1194373) unit in the main chain, are of interest for their potential applications in high-performance materials, including thermally stable and chemically resistant polymers.

While direct polymerization through the bromine moieties using reactions like Suzuki polycondensation is a viable route, other strategies have also been explored for incorporating the oxadiazole core into polymer backbones. For instance, poly(arylene ether)s containing 1,3,4-oxadiazole units have been synthesized through nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net In these cases, the oxadiazole monomer would typically be functionalized with hydroxyl or fluoro groups to facilitate the polymerization with a suitable comonomer.

However, the direct use of this compound in Suzuki polycondensation with an aromatic diboronic acid would lead to the formation of a fully conjugated polymer. The properties of the resulting polymer, such as its solubility, processability, and electronic characteristics, would be dictated by the choice of the diboronic acid comonomer. This approach offers a modular way to design and synthesize a wide range of novel conjugated polymers with tunable properties.

Advanced Spectroscopic and Electrochemical Characterization for Electronic Structure Elucidation

Photophysical Properties and Electronic Transitions

Electronic Absorption and Emission Dynamics

The electronic absorption and emission spectra of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole reveal key information about its electronic structure. The absorption spectrum typically shows bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the molecular geometry and the electronic nature of the constituent phenyl and oxadiazole rings.

The emission spectrum, on the other hand, provides data on the de-excitation pathways of the molecule after absorbing light. The wavelength of the emitted light is indicative of the energy gap between the excited and ground states. The dynamics of this emission, including its lifetime and quantum yield, are critical parameters for applications in light-emitting devices.

Solvatochromic Behavior and Intramolecular Charge Transfer Phenomena

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This behavior in this compound would indicate a change in the electronic distribution in the ground and excited states, suggesting the presence of intramolecular charge transfer (ICT) character. The extent of this shift can be correlated with solvent polarity parameters, providing a deeper understanding of the dipole moment changes upon photoexcitation.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent in the aggregated state. For a molecule like this compound, the presence of rotatable bromophenyl units attached to the central oxadiazole core could potentially lead to AIE effects. In dilute solutions, intramolecular rotations can provide non-radiative decay pathways, quenching fluorescence. However, in the aggregated state, these rotations are restricted, which can block the non-radiative channels and open up the radiative decay pathway, leading to enhanced emission.

Photoluminescence Quantum Yield Analysis

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications such as organic light-emitting diodes (OLEDs). For this compound, the quantum yield can be influenced by factors such as the rigidity of the molecular structure and the presence of heavy atoms like bromine, which can promote intersystem crossing and potentially reduce fluorescence efficiency.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are crucial for determining its suitability for use in electronic devices, as they provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Cyclic Voltammetry and Redox Potential Determination

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of this compound. researchgate.net By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. The 1,3,4-oxadiazole (B1194373) core is known for its electron-accepting nature, which would be reflected in the reduction potential of the compound. The reversibility of the redox processes observed in the cyclic voltammogram provides insight into the stability of the radical ions formed upon oxidation or reduction.

Table 1: Photophysical Data for this compound and Related Compounds

This interactive table summarizes key photophysical parameters. Note that specific values for this compound are not available in the provided search results, so data for a related compound is presented for illustrative purposes.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| Compound 3 (a related dibenzosilole copolymer) | - | - | 3.17 |

Table 2: Electrochemical Data for this compound and Related Compounds

This interactive table presents electrochemical data. Specific values for the target compound are not available in the search results, hence data for a related class of materials is shown as an example.

| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Dibenzosilole copolymers | - | - | - | - |

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For many 1,3,4-oxadiazole derivatives, these values are often determined using a combination of electrochemical measurements and computational methods like Density Functional Theory (DFT).

Theoretical calculations, such as those performed using DFT, are instrumental in predicting the HOMO and LUMO energy levels. africanjournalofbiomedicalresearch.commdpi.comajchem-a.com For the broader class of 2,5-diaryl-1,3,4-oxadiazoles, the HOMO is typically localized on the phenyl rings, while the LUMO is centered on the electron-deficient oxadiazole core. The energy gap between HOMO and LUMO dictates the molecule's stability and its potential for use in electronic applications. jobpcr.com For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations yielded a HOMO-LUMO gap of 4.4815 eV, indicating significant kinetic stability. ajchem-a.com

Table 1: Theoretical Electronic Properties of Representative 1,3,4-Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

Note: The data in this table is for related oxadiazole compounds and is presented for comparative purposes, as specific experimental or theoretical values for this compound were not available in the reviewed literature.

Electron Affinity and Ionization Potential Measurements

Electron affinity (EA) and ionization potential (IP) are fundamental parameters that describe the ability of a molecule to accept or lose an electron, respectively. These values are directly related to the LUMO and HOMO energy levels. While specific experimental measurements for this compound are not readily found, they can be estimated from cyclic voltammetry data or calculated theoretically. For a series of novel 1,3,4-oxadiazole derivatives, the ionization potential was identified as a key factor in their antioxidant activity, with lower values indicating a greater propensity for electron donation. nih.gov

Electro-polymerization and Charge Carrier Dynamics (Polarons/Bipolarons)

The potential for electropolymerization in derivatives of 2,5-diaryl-1,3,4-oxadiazoles is an area of interest for the development of conducting polymers. While no specific studies on the electropolymerization of this compound were identified, research on related compounds provides some insights. For example, the electrochemical polymerization of a 2-thienyl derivative of a bis(4-arylphenyl)-1,3,4-oxadiazole has been observed, though it was noted to be followed by electro-deactivation, potentially due to over-oxidation. researchgate.net

The charge carrier dynamics in polymers containing oxadiazole moieties are complex. Studies on polymer liquid crystals with oxadiazole side chains have shown that both electrons and holes can be transported, although electron mobility can be difficult to determine due to strong dispersive photocurrents. africanjournalofbiomedicalresearch.com The presence of polarons and bipolarons as charge carriers is a hallmark of many conducting polymers, and their dynamics are crucial for the material's conductivity.

Crystallographic Analysis for Molecular and Supramolecular Architecture

The solid-state arrangement of molecules is critical for understanding a material's bulk properties.

Single-Crystal X-ray Diffraction for Solid-State Conformation

A single-crystal X-ray diffraction study would provide the most definitive information on the solid-state conformation of this compound, including bond lengths, bond angles, and dihedral angles. While a crystal structure for this specific isomer is not available in the reviewed literature, studies on similar molecules, such as 2,5-diaryl-1,3,4-oxadiazole derivatives containing pyrazolo[1,5-a]pyridine (B1195680) units, have shown that the aromatic rings tend to be approximately coplanar, which facilitates electronic conjugation. nih.gov For other brominated oxadiazole derivatives, crystal structures have been successfully determined, confirming their molecular geometry.

Intermolecular Interactions and Packing Arrangements

In the solid state, the molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. These can include π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atoms. Hirshfeld surface analysis of a related brominated oxadiazole-thiophene hybrid revealed significant Br⋯H/H⋯Br and Br⋯C/C⋯Br contacts, highlighting the importance of the bromine atoms in directing the crystal packing. The packing arrangement will ultimately influence the material's properties, including its melting point and charge transport characteristics.

Thermal Stability Profiles (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

The thermal stability of a compound is a critical parameter for its potential application in electronic devices, which often operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to assess thermal stability.

For many 1,3,4-oxadiazole derivatives, the heterocyclic ring itself imparts a high degree of thermal stability. nih.govnanobioletters.com Studies on various 2,5-disubstituted-1,3,4-oxadiazoles have shown that they often exhibit high melting points and good thermal stability. nanobioletters.com For example, a series of 1,3,4-oxadiazole derivatives were found to have melting points above 90°C and showed distinct crystalline phases in DSC and powder X-ray diffraction studies. nanobioletters.com While specific TGA and DSC data for this compound are not available, it is anticipated to exhibit good thermal stability, a characteristic feature of this class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-diaryl-1,3,4-oxadiazoles |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| 2-thienyl derivative of a bis(4-arylphenyl)-1,3,4-oxadiazole |

| 2,5-diaryl-1,3,4-oxadiazole derivatives containing pyrazolo[1,5-a]pyridine units |

Computational and Theoretical Investigations of 2,5 Bis 3 Bromophenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole, DFT would be the primary tool to understand its fundamental electronic properties.

Optimization of Molecular Geometry and Vibrational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles between the central 1,3,4-oxadiazole (B1194373) ring and the two 3-bromophenyl substituents.

Theoretical calculations on similar 2,5-diphenyl-1,3,4-oxadiazole (B188118) structures often show a nearly planar conformation, though some torsion between the phenyl rings and the central oxadiazole core can be expected. The presence of the relatively large bromine atoms at the meta positions might introduce some steric hindrance, potentially leading to a more twisted geometry compared to non-substituted analogs.

Once the optimized geometry is obtained, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | C-O (oxadiazole) | 1.35 - 1.38 Å |

| Bond Length | C=N (oxadiazole) | 1.29 - 1.32 Å |

| Bond Length | N-N (oxadiazole) | 1.40 - 1.43 Å |

| Bond Length | C-C (ring-ring) | 1.47 - 1.50 Å |

| Bond Length | C-Br | 1.88 - 1.92 Å |

| Dihedral Angle | Phenyl-Oxadiazole | 10° - 30° |

Note: This table is illustrative and based on general values for similar structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

For 2,5-disubstituted 1,3,4-oxadiazoles, the HOMO is typically distributed over the entire π-conjugated system, often with significant contributions from the phenyl rings. The LUMO is generally centered on the electron-deficient 1,3,4-oxadiazole core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and its electronic excitation properties. A larger energy gap implies higher stability and greater energy required to excite an electron. In studies of fluorinated 2,5-diphenyl-1,3,4-oxadiazole derivatives, it has been shown that halogen substitution can lower the energies of both the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Data for Substituted Diphenyl-Oxadiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | -6.90 | -1.65 | 5.25 | |

| 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole (FPD) | -7.07 | -1.87 | 5.20 |

Note: These values are for related compounds and illustrate the expected trends. Specific calculations are needed for the bromo-derivative.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of a molecule in its electronically excited states, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For conjugated systems like this compound, the lowest energy absorption band, corresponding to the HOMO→LUMO transition, is typically a π→π* transition. The calculated absorption maximum (λ_max) can be compared with experimental spectroscopic data.

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence emission spectrum. The difference between the absorption and emission maxima provides the Stokes shift, an important photophysical parameter. Studies on similar 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles have reported absorption maxima in the range of 300-350 nm, with emission maxima shifted to higher wavelengths.

Table 3: Illustrative UV-Vis Absorption and Emission Data for Related Oxadiazole Derivatives

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent | Source |

| 2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | 344 | 402 | Dichloromethane (B109758) | |

| 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | 363 | 425 | Dichloromethane |

Note: Data is for illustrative purposes to show typical spectral ranges.

Analysis of Charge Transfer Characteristics in Excited States

TD-DFT is also instrumental in analyzing the nature of electronic transitions. For many donor-acceptor molecules, excitation with light can induce an intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another.

In the case of this compound, the phenyl rings can be considered electron-donating groups, while the central 1,3,4-oxadiazole ring is an electron-accepting moiety. Upon excitation (e.g., the HOMO→LUMO transition), it is expected that electron density would shift from the bromophenyl rings towards the oxadiazole core. This ICT character can be quantified by analyzing the changes in atomic charges between the ground and excited states or by visualizing the molecular orbitals involved in the transition. The extent of this charge transfer can significantly influence the molecule's photophysical properties, such as its fluorescence and sensitivity to solvent polarity.

Prediction of Molecular Reactivity and Interaction Parameters

Computational chemistry provides powerful tools to predict the reactivity and interaction capabilities of molecules. For this compound, these predictions are based on quantum mechanical calculations, primarily Density Functional Theory (DFT), which has been widely applied to various 1,3,4-oxadiazole derivatives. bohrium.combohrium.com

Global and local reactivity descriptors are crucial in understanding the chemical behavior of a molecule. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For analogous 2,5-disubstituted 1,3,4-oxadiazole systems, DFT calculations have been employed to determine these descriptors. bohrium.comresearchgate.net For instance, studies on D–π–A substituted bis-1,3,4-oxadiazoles have shown that these molecules possess excellent chemical hardness and stability. bohrium.com The introduction of different substituents on the phenyl rings can modulate the electronic properties. The electron-withdrawing nature of the bromine atoms in this compound is expected to influence its reactivity.

| Parameter | Typical Calculated Value for Analogous Oxadiazoles (B1248032) (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | ~ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ~ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity of a species to accept electrons. |

Note: The values in the table are representative and based on DFT studies of various 2,5-disubstituted 1,3,4-oxadiazole derivatives. The exact values for this compound would require specific calculations.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of organic molecules. bohrium.comresearchgate.net The key parameters for NLO activity are the molecular dipole moment (μ) and the first-order hyperpolarizability (β).

For 1,3,4-oxadiazole derivatives, theoretical calculations have shown that the arrangement of donor and acceptor groups across the π-conjugated system can lead to significant NLO responses. bohrium.com In the case of this compound, the symmetrical substitution might result in a small ground-state dipole moment. However, the polarizability and hyperpolarizability could still be substantial due to the extended π-system and the presence of heavy bromine atoms.

| NLO Parameter | Typical Calculated Value for Analogous Oxadiazoles | Significance |

|---|---|---|

| Dipole Moment (μ) | 0.5 - 5.0 D | Measure of the separation of positive and negative charges. |

| Linear Polarizability (α) | 100 - 300 x 10-24 esu | Measure of the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β) | 10 - 1000 x 10-30 esu | Measure of the second-order NLO response. |

Note: The values in the table are illustrative and derived from computational studies on various NLO-active 1,3,4-oxadiazole derivatives. Specific calculations are needed for this compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the properties of a solute molecule. These studies are crucial for understanding solvatochromic effects, which are changes in the absorption or emission spectra of a compound with varying solvent polarity.

For 1,3,4-oxadiazole derivatives, solute-solvent interaction modeling has been used to predict how properties like dipole moment and electronic transition energies change in different solvents. nih.gov This is particularly relevant for applications in which the molecule is in a solution or a polymeric matrix. The interaction between this compound and solvent molecules would primarily involve van der Waals forces and dipole-dipole interactions. The bromine substituents could also participate in halogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. The key aspect to investigate would be the rotation around the single bonds connecting the phenyl rings to the central oxadiazole ring.

While specific MD simulation data for this compound is not available, such studies on other 2,5-disubstituted 1,3,4-oxadiazoles have been used to explore the stability of different conformers and the rotational energy barriers. nih.govmdpi.com These simulations can reveal the most stable conformations in the gas phase or in a solvent, which is critical for understanding its packing in the solid state and its interaction with other molecules. The planarity of the molecule is a key factor influencing its electronic and photophysical properties.

Advanced Applications in Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) core is a well-established building block for materials in organic electronics due to its inherent electron-deficient nature, which facilitates electron transport. These compounds generally exhibit high thermal stability and strong fluorescence, making them suitable candidates for various optoelectronic applications.

Role as Electron Transport and Hole Blocking Materials in OLEDs

Derivatives of 2,5-diaryl-1,3,4-oxadiazole are frequently employed as electron transport materials (ETMs) and hole-blocking materials (HBMs) in organic light-emitting diodes (OLEDs). Their electron-deficient oxadiazole ring allows for efficient injection and transport of electrons from the cathode towards the emissive layer. Simultaneously, their typically deep highest occupied molecular orbital (HOMO) energy levels create a significant energy barrier for holes, effectively confining them within the emissive layer. This dual functionality improves charge recombination efficiency within the desired layer, leading to enhanced device performance, including higher brightness and efficiency.

For instance, studies on related oxadiazole derivatives have shown that their incorporation as an electron-transporting layer can significantly enhance the external quantum efficiency of OLEDs. The position of substituents on the phenyl rings can influence the electronic properties and molecular packing, which in turn affects the charge mobility. While specific data for the 3-bromo isomer is unavailable, theoretical studies on analogous meta-substituted compounds suggest that the substitution pattern is a critical factor in tuning the material's properties for optimal device performance.

Application in Organic Solar Cells (OSCs)

In the realm of organic solar cells, the electron-accepting properties of the 1,3,4-oxadiazole moiety make it a candidate for use as an acceptor material or as a component in non-fullerene acceptors (NFAs). The performance of OSCs is critically dependent on the relative energy levels of the donor and acceptor materials to ensure efficient exciton (B1674681) dissociation and charge transfer.

Research on polymers incorporating 1,3,4-oxadiazole units has demonstrated their potential in achieving low-lying HOMO energy levels, which is beneficial for obtaining high open-circuit voltages (Voc) in solar cells. The introduction of bromine atoms, as in 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole, can further influence the electronic properties, potentially enhancing light absorption and modifying the energy levels to better align with common donor materials. However, without specific experimental data, the precise impact of the 3-bromo substitution on OSC performance remains speculative.

Integration into Organic Field-Effect Transistors (OFETs)

The charge transport characteristics of 1,3,4-oxadiazole derivatives also make them relevant for organic field-effect transistors (OFETs). As electron-deficient materials, they are primarily investigated as n-type semiconductors, which are essential for the fabrication of complementary logic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

The molecular structure, including the nature and position of substituents, plays a crucial role in the solid-state packing of the material, which directly impacts charge transport. While some 1,3,4-oxadiazole-containing polymers have been synthesized and shown to exhibit n-type behavior in OFETs, specific studies on the charge carrier mobility of this compound have not been reported. Theoretical calculations on related structures could provide insights into its potential mobility, but experimental validation is necessary.

Design of Emissive Electronic Displays

Given their inherent fluorescence, 2,5-diaryl-1,3,4-oxadiazole derivatives are also explored as blue-emitting materials in OLEDs for display applications. The color and efficiency of the emission are highly dependent on the molecular structure. The substitution on the phenyl rings can be used to tune the emission wavelength from the blue to the green region of the spectrum.

While the parent 2,5-diphenyl-1,3,4-oxadiazole (B188118) is a known blue emitter, the introduction of bromine atoms at the meta-positions would be expected to influence the photophysical properties. Bromine, being a heavy atom, could potentially lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing. However, it could also induce a redshift in the emission spectrum. Detailed photophysical characterization of this compound would be required to ascertain its suitability for emissive displays.

Chemical Sensing Platforms

The fluorescent properties of 1,3,4-oxadiazole derivatives can be harnessed for the development of chemical sensors. The principle often relies on the modulation of the fluorescence output (either quenching or enhancement) upon interaction with a specific analyte.

Development of Fluorescent Chemosensors

The design of a fluorescent chemosensor typically involves integrating a recognition site for the target analyte with the fluorophore. The electron-deficient oxadiazole core can interact with electron-rich species, leading to a change in its fluorescence. For example, polymers containing 2,5-diphenyl-1,3,4-oxadiazole moieties have been shown to act as selective fluorescent chemosensors for certain metal ions.

The bromine atoms in this compound could serve as potential binding sites or influence the electronic properties of the aromatic system, thereby affecting its sensitivity and selectivity towards different analytes. The development of a chemosensor based on this specific compound would require systematic studies of its fluorescence response in the presence of various ions and molecules.

Metal Ion Detection and Selectivity

The 1,3,4-oxadiazole core is a well-established pharmacophore in the design of fluorescent chemosensors due to its high photoluminescent quantum yield, excellent stability, and the presence of nitrogen and oxygen atoms that can act as coordination sites for metal ions. nih.gov Various derivatives have been engineered to detect a range of metal ions, often exhibiting high selectivity and sensitivity through mechanisms like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.govnih.gov

While the broader class of 1,3,4-oxadiazoles has been extensively studied for this purpose, specific research focusing solely on this compound as a metal ion sensor is not widely documented. However, the principles derived from analogous compounds suggest its potential. Fluorinated poly(1,3,4-oxadiazole-ether)s have shown sensitivity towards silver (Ag⁺), cobalt (Co²⁺), and copper (Cu²⁺) ions. mdpi.com Other derivatives incorporating moieties like pyridine (B92270) or furan (B31954) have demonstrated selective detection of zinc (Zn²⁺), silver (Ag⁺), aluminum (Al³⁺), and iron (Fe³⁺). nih.govmdpi.comrsc.org The sensing mechanism often involves a fluorescence "turn-on" or "turn-off" response upon binding the metal ion. For example, a sensor containing the 2,5-diphenyl nih.govnih.govtubitak.gov.troxadiazole moiety within a polyamine macrocycle acts as an OFF-ON sensor for Zn(II) at physiological pH. nih.gov

The potential of this compound in this area would likely require further functionalization to introduce specific chelating groups that enhance its affinity and selectivity for target metal ions. The bromine atoms could serve as handles for synthetic modification to attach such groups.

Table 1: Examples of Metal Ion Detection by Various 1,3,4-Oxadiazole Derivatives

| Oxadiazole Derivative Type | Target Metal Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Fluorinated Poly(1,3,4-oxadiazole-ether)s | Ag⁺, Co²⁺, Cu²⁺ | Changes in absorption and fluorescence spectra | mdpi.com |

| 2,5-bis(pyridine-2-formamidophenyl)-1,3,4-oxadiazole | Ag⁺ | Good response in recognition | mdpi.com |

| 2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Zn²⁺ | High selectivity and sensitivity | mdpi.com |

| Imidazole–oxadiazole core (TIMF) | Al³⁺, Fe³⁺ | Selective fluorescence response | rsc.org |

| 2,5-diphenyl nih.govnih.govtubitak.gov.troxadiazole in macrocycle (L2) | Zn²⁺ | OFF-ON fluorescence (CHEF effect) | nih.gov |

Polymer Science and Functional Macromolecules

The rigid structure and reactive bromine atoms of this compound make it an attractive monomer for the synthesis of functional polymers with enhanced thermal and electronic properties.

The two bromine atoms on the molecule serve as reactive sites for polycondensation reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. Research on the isomeric compound, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, demonstrates its use as a bifunctional building block to synthesize novel, symmetrically substituted conjugated polymers. researchgate.net By reacting this precursor with various boronic acids, researchers have created new 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole structures, which are themselves monomers for more complex systems. researchgate.net

This methodology is directly applicable to this compound, allowing it to be incorporated into the main chain of copolymers. Such polymers would benefit from the thermal stability and electron-transporting characteristics of the oxadiazole unit, making them suitable for applications in organic electronics.

For creating side-chain copolymers, the oxadiazole moiety can be attached as a pendant group. Studies have shown the synthesis of copolymers with alkylcarbazole groups in the main chain and 1,3,4-oxadiazole pendants in the side chain. nih.gov These materials have been investigated as hole-transporting layers in organic light-emitting diodes (OLEDs). nih.gov The incorporation of the oxadiazole group into the polymer side chain can influence the material's HOMO energy levels and reduce the band gap. researchgate.net

The non-covalent interactions facilitated by the this compound structure open pathways to supramolecular chemistry. The bromine atoms can act as halogen bond donors, allowing the molecule to self-assemble with complementary halogen bond acceptors to form long, chain-like supramolecular polymers . This bottom-up approach allows for the creation of dynamic materials whose properties can be tuned by external stimuli.

Furthermore, the compound can be used to design brush polymers (or bottle-brush polymers). This can be achieved by first functionalizing one of the bromine atoms—for example, through a Suzuki coupling reaction—to attach a polymerizable group such as a vinyl or norbornene moiety. This creates a macromonomer that can then be polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP) or free-radical polymerization. The result would be a polymer with a long backbone and densely grafted side chains containing the this compound unit, creating a cylindrical or "brush" architecture.

The development of liquid crystals often relies on molecules that possess a rigid core (mesogen) combined with flexible peripheral chains. The 1,3,4-oxadiazole ring, as part of a larger conjugated system, is known to be a component of liquid crystalline materials. researchgate.net The rigid, linear geometry of the 2,5-diaryl-1,3,4-oxadiazole scaffold is conducive to the formation of ordered mesophases.

While specific studies on the liquid crystalline properties of this compound are limited, related structures have shown promise. For instance, compounds featuring a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene core with terminal alkyl chains exhibit liquid crystal behavior. researchgate.net For this compound, the introduction of long, flexible alkyl or alkoxy chains, potentially by substituting the bromine atoms via cross-coupling reactions, would be a viable strategy to induce and stabilize liquid crystalline phases, such as nematic or smectic phases.

Supramolecular Assembly and Coordination Chemistry

The non-covalent interactions of this compound are primarily dictated by the interplay between its electron-deficient heterocyclic ring and its halogenated phenyl substituents.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). mdpi.com The two bromine atoms in this compound serve as effective halogen bond donors.

Simultaneously, the nitrogen atoms of the 1,3,4-oxadiazole ring act as halogen bond acceptors. Research has demonstrated that the nitrogen atom of the oxadiazole can form a strong N···I halogen bond with donors like 1,3,5-trifluorotriiodobenzene. rsc.org This dual-functionality allows this compound to participate in the formation of complex supramolecular architectures. It can self-assemble through N···Br interactions or form co-crystals with other halogen bond acceptors (e.g., pyridines) or donors. This makes it a powerful synthon for crystal engineering, enabling the design of materials with specific solid-state packing and properties.

Table 2: Halogen Bonding Interactions with the this compound Moiety

| Component | Role in Halogen Bonding | Potential Interacting Partner | Interaction Type |

|---|---|---|---|

| Bromine Atom | Donor | Nitrogen atom (e.g., from pyridine or another oxadiazole) | C-Br···N |

| Oxadiazole Nitrogen Atom | Acceptor | Halogen atom (e.g., from an iodinated or brominated molecule) | N···X-C (X=I, Br) |

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct integration of pristine this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, its structure is highly strategic for the design of bespoke organic linkers that form coordination polymers. The bromine substituents are key to this strategy, as they can be readily converted into coordinating functional groups, such as pyridyl or carboxylate moieties, via well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net This functionalization transforms the molecule from a simple aromatic halide into a multitopic ligand capable of binding to metal centers.

The general class of 2,5-diaryl-1,3,4-oxadiazoles has been successfully employed to create coordination polymers with diverse topologies and properties. nih.gov For instance, derivatives featuring pyridyl groups, such as 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, have been shown to coordinate with transition metals like copper(II) and cobalt(II), forming complex two- and three-dimensional networks. researchgate.net Another example, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, forms a one-dimensional helical coordination polymer with zinc chloride, demonstrating that the oxadiazole-based backbone can direct the assembly of intricate chiral superstructures. nih.gov

The process typically involves:

Ligand Synthesis: Starting with this compound or its 4-bromo isomer, a Suzuki coupling reaction is performed with an appropriate boronic acid or ester containing a coordinating group (e.g., a pyridylboronic acid). rsc.orgresearchgate.net

Polymerization: The resulting functionalized oxadiazole ligand is then reacted with a metal salt (e.g., ZnCl₂, Cu(SO₄), AgClO₄) under solvothermal conditions. researchgate.netnih.gov The metal ions act as nodes, connecting the organic ligands to form an extended, often porous, framework.

The final architecture of the coordination polymer is dictated by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. The inherent rigidity and linearity of the 2,5-diphenyl-1,3,4-oxadiazole core are instrumental in forming predictable and robust structures.

Table 1: Examples of Coordination Polymers from Functionalized 2,5-Diaryl-1,3,4-Oxadiazole Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

| 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole | Zn(II) | One-dimensional helical chains | nih.gov |

| 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Chiral three-dimensional motif with rhombus channels | researchgate.net |

| 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | Co(II) | Novel two-dimensional network | researchgate.net |

| 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Ag(I) | One-dimensional coordination polymer from binuclear units | researchgate.net |

Self-Assembly Behavior and Ordered Phases

The 2,5-diphenyl-1,3,4-oxadiazole scaffold is a well-known constituent of molecules that exhibit liquid crystalline behavior. These compounds, often described as bent-core liquid crystals (BCLCs), can self-assemble into highly ordered mesophases. rsc.orgrsc.org The self-assembly is primarily driven by a combination of non-covalent interactions, including π–π stacking of the aromatic rings and van der Waals forces. rsc.org Crystal engineering studies on 1,3,4-oxadiazole derivatives further highlight the importance of weaker interactions, such as C-H···N and C-H···π contacts, in directing the formation of specific, recurrent supramolecular motifs. rsc.orgresearchgate.netconicet.gov.ar

When appropriately substituted, often with flexible alkyl chains at the termini, 2,5-diaryl-1,3,4-oxadiazole derivatives demonstrate rich mesomorphism, forming various phases upon changes in temperature. Research on analogous bent-core systems shows a typical progression from less ordered to more complex phases upon cooling. rsc.org

Commonly observed ordered phases include:

Nematic (N) Phase: The molecules exhibit long-range orientational order but no positional order.

Smectic (Sm) Phases: Molecules are arranged in layers, showing one-dimensional positional order. Bent-core oxadiazoles (B1248032) can form various smectic phases, such as the synclinic smectic C (SmC) phase. rsc.org

Modulated and 3D Phases: At lower temperatures, more complex ordering can emerge, including polarization modulated smectic phases and optically isotropic "sponge" phases, which possess intricate three-dimensional structures. rsc.org

The self-assembly of a new 1,3,4-oxadiazole derivative, BPOXD-B8, into an organogel demonstrates that π–π interactions and van der Waals forces are the main driving forces in the assembly process, a principle that extends to this compound. rsc.org The introduction of bromine atoms onto the terminal phenyl rings can further influence this behavior by modifying the electronic properties of the π-system and introducing the potential for halogen bonding, adding another layer of control over the self-assembled architecture.

Table 2: Phase Transitions in a Representative 1,3,4-Oxadiazole-Based Bent-Core Liquid Crystal

| Phase Transition | Temperature (°C) | Description |

| Iso → N | 175.0 | Transition from isotropic liquid to Nematic phase |

| N → SmA | 165.0 | Transition from Nematic to Smectic A phase |

| SmA → SmC | 150.0 | Transition from Smectic A to Smectic C phase |

| SmC → Cry | 110.0 | Crystallization |

| Note: This table is a representative example based on general behavior of 1,3,4-oxadiazole based liquid crystals and is for illustrative purposes. |

Structure Property Relationship Dynamics in 2,5 Bis 3 Bromophenyl 1,3,4 Oxadiazole Systems

Influence of Bromine Substituents on Electronic and Optical Properties

The electronic and optical characteristics of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole are a direct consequence of its constituent parts. The 1,3,4-oxadiazole (B1194373) ring is a well-known electron-deficient moiety, which imparts significant electron-transporting capabilities to the molecule. acs.orgmdpi.com This core is flanked by two 3-bromophenyl groups. The bromine atoms act as electron-withdrawing groups, further lowering the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

A primary influence of the bromine substituents is the introduction of the heavy-atom effect. wikipedia.org This phenomenon arises from spin-orbit coupling, where the large nucleus of the bromine atom facilitates intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). wikipedia.org This process can significantly quench fluorescence and enhance phosphorescence, making such compounds candidates for use as triplet emitters or hosts in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

The optical properties of the closely related isomer, 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, provide insight into the expected behavior. Studies on this and similar derivatives show strong absorption in the UV region, attributed to π-π* electronic transitions within the conjugated system, and fluorescence in the violet-blue region. rsc.org The substitution pattern on the aryl rings is known to have a marked impact on luminescence efficiency and other photophysical properties. acs.org

Table 1: Photophysical Properties of the Related Compound 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in Dichloromethane (B109758)

| Property | Value | Reference |

| Absorption Max (λabs) | 306 nm | rsc.org |

| Emission Max (λem) | 371 nm, 390 nm | rsc.org |

| Fluorescence Quantum Yield (ΦF) | 0.81 | rsc.org |

This data is for the para-substituted isomer and serves as a reference for the general photophysical behavior of brominated diphenyl-oxadiazole systems.

Correlation Between Molecular Conformation and Photophysical Performance

Molecular conformation, particularly the dihedral angle between the central oxadiazole ring and the peripheral phenyl rings, plays a critical role in determining the photophysical performance. In this compound, the bromine atom is at the meta-position. This positioning can induce significant steric hindrance, forcing the phenyl rings to twist out of plane with the oxadiazole core.

Impact of Molecular Design on Electrochemical Behavior and Charge Transport

The molecular design of this compound, featuring an electron-deficient heterocyclic core, makes it inherently suited for electron transport applications. nih.gov The electrochemical behavior, typically studied by cyclic voltammetry, reveals the energy levels of the frontier molecular orbitals. For 1,3,4-oxadiazole derivatives, this often shows a quasi-reversible or irreversible reduction wave corresponding to the acceptance of an electron into the LUMO, confirming their electron-accepting nature. rsc.org

The bromine atoms in the structure are not merely passive substituents; they are crucial elements of the molecular design that offer a pathway for further functionalization. The carbon-bromine bond is a versatile reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. rsc.orgresearchgate.net This allows the this compound scaffold to be used as a building block. By replacing the bromine atoms with other functional groups (e.g., other aryl groups, thiophenes, furans), a wide array of new materials can be synthesized. rsc.orgresearchgate.net This synthetic versatility enables the precise tuning of electrochemical and charge-transport properties to meet the demands of specific electronic devices like OLEDs or organic photovoltaics.

Table 2: Electrochemical Properties of the Related Compound 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

| Property | Value (vs. Fc/Fc+) | Reference |

| Onset of Reduction (Ered) | -2.00 V | rsc.org |

| LUMO Energy Level (calculated) | -2.80 eV | rsc.org |

This data is for the para-substituted isomer and serves as a reference. The electrochemical properties are measured in a dichloromethane solution.

Relationship Between Molecular Architecture and Self-Assembly Characteristics

The self-assembly of molecules in the solid state dictates the morphology and, consequently, the bulk properties of the material, which is a cornerstone of crystal engineering. The molecular architecture of this compound provides several key features that guide its packing and assembly.

Firstly, the presence of bromine atoms introduces the possibility of halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen or oxygen atoms of the oxadiazole ring in an adjacent molecule (C-Br···N or C-Br···O). acs.orgnih.gov These interactions can serve as a powerful tool to direct the formation of specific, ordered supramolecular structures.

Design Principles for Tailoring Performance in Specific Material Applications

The structure-property relationships discussed above give rise to several key design principles for tailoring the performance of materials based on the this compound scaffold.

Reactive Handle for Functionalization : The bromine atoms are not an endpoint but a starting point. They serve as versatile reactive handles for post-synthesis modification via cross-coupling chemistry. rsc.org This allows for the creation of libraries of materials with systematically tuned electronic and optical properties from a single, readily accessible precursor.

Tuning Emission through the Heavy-Atom Effect : The bromine substituents can be leveraged to promote phosphorescence. This makes the molecule and its derivatives promising candidates as host materials or emitters in PhOLEDs, where harvesting triplet excitons is key to achieving high efficiency. wikipedia.org

Control of Conjugation via Isomerism : The choice of substitution pattern (meta vs. para) is a powerful tool for controlling molecular conformation. By selecting the meta-position, a twisted, less-conjugated structure is enforced, leading to blue-shifted emission compared to a more planar para-isomer. This principle allows for the tuning of emission color. nsf.gov

Directing Self-Assembly through Non-Covalent Interactions : The specific molecular architecture can be used to program the solid-state packing. The strategic placement of bromine atoms enables the use of directional halogen bonding, in concert with π-stacking, to guide self-assembly and control the morphology of thin films, which is critical for optimizing charge transport in organic semiconductor devices. rsc.orgnih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

Future research will undoubtedly focus on the development of innovative and efficient synthetic methodologies to access a diverse range of derivatives based on the 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole core. The bromine atoms at the meta-positions of the phenyl rings are prime sites for post-synthetic modification, enabling the introduction of a wide array of functional groups to tune the molecule's properties.

One promising avenue is the expansion of one-pot synthesis-functionalization strategies. These approaches, which combine the formation of the oxadiazole ring and subsequent C-H or C-X (where X is a halogen) functionalization in a single reaction vessel, offer significant advantages in terms of efficiency and atom economy. For instance, a one-pot protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane, followed by a copper-catalyzed C-H arylation, has been reported. researchgate.net Adapting such methods to utilize the inherent reactivity of the C-Br bonds in This compound for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would allow for the streamlined synthesis of a library of derivatives with tailored electronic and photophysical characteristics.

Furthermore, the exploration of divergent synthesis pathways is a key area of interest. For example, microwave-assisted organic synthesis has been shown to enable the chemoselective synthesis of either 1,2,4-triazoles or 1,3,4-oxadiazoles from the same starting materials, contingent on the electronic environment of the reactants. ambeed.com Applying such controlled synthetic strategies to precursors of This compound could yield a variety of related heterocyclic compounds with distinct properties.

| Synthetic Strategy | Potential Application for Derivatization of this compound |

| Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Functionalization at the bromine positions to introduce new aryl, alkyl, or acetylenic groups, thereby modifying the conjugation length and electronic properties. |

| Buchwald-Hartwig amination | Introduction of amine functionalities, which can influence solubility, and intermolecular interactions, and serve as precursors for further reactions. |

| Nucleophilic aromatic substitution (SNAr) | Replacement of the bromine atoms with various nucleophiles to introduce a wide range of functional groups. |

| Lithiation followed by electrophilic quench | Generation of an organolithium intermediate for reaction with a diverse set of electrophiles, enabling the introduction of a vast array of substituents. |

Advanced Characterization Techniques for In-Situ and Operando Studies

To fully unlock the potential of This compound and its derivatives in electronic and optoelectronic devices, a deep understanding of their behavior under operational conditions is paramount. Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe the structure-property-performance relationships of materials in real-time.

For organic semiconductors, techniques such as in-situ/operando optical spectroscopy, scanning probe microscopy, and X-ray-based methods are crucial for understanding film growth, morphological evolution, and charge carrier dynamics. researchgate.netambeed.com In the context of devices incorporating This compound , operando X-ray absorption spectroscopy (XAS) could provide element-specific information on the oxidation state and local coordination environment of the bromine and other constituent atoms during electrochemical cycling. This is particularly relevant for applications in organic electronics where the material might be subjected to electrical fields and charge injection.

Moreover, in-situ transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) can offer nanoscale visualization of the material's morphology and its evolution during device operation. For instance, these techniques could be employed to study the interface between a This compound -based layer and an electrode, providing insights into degradation mechanisms and charge injection barriers.

| Characterization Technique | Potential Insights for this compound |

| Operando UV-Vis and Photoluminescence Spectroscopy | Real-time monitoring of changes in electronic absorption and emission properties under electrical bias or illumination, revealing information about charge trapping and exciton (B1674681) dynamics. |

| In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Probing the evolution of the crystalline structure and molecular orientation of thin films during processing and device operation. |

| Operando Electrochemical Impedance Spectroscopy (EIS) | Characterizing the charge transfer resistance and capacitive behavior at the electrode-material interface under working conditions. |

| Kelvin Probe Force Microscopy (KPFM) | Mapping the surface potential and work function of thin films with high spatial resolution, providing insights into charge distribution and injection barriers. |

Integration into Multi-Component Hybrid Materials and Composites

The incorporation of This compound into multi-component hybrid materials and composites presents a significant opportunity to create novel materials with synergistic properties. The oxadiazole core can act as a rigid and electronically active building block, while the bromo-phenyl groups offer sites for covalent linkage or non-covalent interactions.

A particularly promising area is the use of oxadiazole-containing ligands for the construction of Metal-Organic Frameworks (MOFs). The dicarboxylate analogue of This compound could be synthesized and used as a linker to create porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The inherent photoluminescence of the oxadiazole moiety could also be exploited for sensing applications within the MOF structure.

Furthermore, the blending of This compound with polymers could lead to the development of high-performance composites. For example, its integration into a polymer matrix could enhance the thermal stability, mechanical properties, or charge transport characteristics of the resulting material. The bromine atoms could also facilitate flame retardancy.